molecular formula C6H10O6 B082071 Diethyl peroxydicarbonate CAS No. 14666-78-5

Diethyl peroxydicarbonate

Cat. No.: B082071
CAS No.: 14666-78-5
M. Wt: 178.14 g/mol
InChI Key: CWINGZLCRSDKCL-UHFFFAOYSA-N
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Description

Diethyl peroxydicarbonate is an organic peroxide with the chemical formula C6H10O6. It is known for its strong oxidizing properties and is used primarily as a radical initiator in polymerization reactions. This compound is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl peroxydicarbonate is typically synthesized by reacting an inorganic peroxide with an alkali metal hydroxide to form an alkali metal peroxide. This peroxide is then added to a mixture containing a haloformate, a dispersant, and water. The mixture is homogenized throughout the reaction to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large batches and often stored in a solvent slurry to prevent decomposition. The production process involves strict temperature control and handling precautions due to the compound’s sensitivity to heat and impact .

Mechanism of Action

Diethyl peroxydicarbonate exerts its effects through the generation of free radicals. When decomposed, it produces ethyl radicals that can initiate radical polymerization reactions. The compound’s ability to form radicals easily by breaking the O-O bond under heat or UV radiation makes it an effective initiator for polymerization .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high sensitivity to temperature and its ability to decompose violently, making it a powerful but hazardous radical initiator. Its specific decomposition temperature range and the nature of the radicals it produces distinguish it from other organic peroxides .

Properties

IUPAC Name

ethoxycarbonyloxy ethyl carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O6/c1-3-9-5(7)11-12-6(8)10-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWINGZLCRSDKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OOC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Record name DIETHYL PEROXYDICARBONATE
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DSSTOX Substance ID

DTXSID0075310
Record name Peroxydicarbonic acid, diethyl ester
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Molecular Weight

178.14 g/mol
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Physical Description

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported in a solvent slurry, water, alcohol, etc.
Record name DIETHYL PEROXYDICARBONATE
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CAS No.

14666-78-5
Record name DIETHYL PEROXYDICARBONATE
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Record name Diethyl peroxydicarbonate
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Record name Diethyl peroxydicarbonate
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Record name Peroxydicarbonic acid, diethyl ester
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Record name Diethyl peroxydicarbonate
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Synthesis routes and methods I

Procedure details

Into a 1000-l stirred reactor cooled below 10° C. are introduced 622 kg of an aqueous solution of sodium chloride containing 180 g/kg (that is 510 kg of demineralized water and 112 kg of NaCl), precooled to 5° C. 20.4 kg of ethyl chloroformate and 8.5 kg of aqueous solution of hydrogen peroxide containing 350 g/kg are then introduced successively into the stirred aqueous solution, and finally, very slowly, 36.1 l of aqueous solution of sodium hydroxide containing 200 g/kg, so as to maintain the temperature below 10° C. The density of the aqueous reaction mixture rises to 1.11. 10 minutes after the end of the introduction of the NaOH solution 34.5 kg of diethylhexyl adipate are introduced, precooled to 5° C. After the reaction mixture has been kept stirred for 15 minutes while being cooled to 5° C., the stirring is stopped. The aqueous phase (dense phase) is then separated off after settling out and the organic phase is recovered. The solution of diethyl peroxydicarbonate in diethylhexyl adipate which is thus produced is stored at 5° C. with a view to its subsequent use. Its diethyl peroxydicarbonate content (determined by analysis) is 287 g/kg.
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Synthesis routes and methods II

Procedure details

The data of Example III shows that the combined use of isobutyric anhydride and hydrogen peroxide in amounts sufficient to produce theoretically 4.0 × 10-4 moles of diisobutyryl peroxide can initiate the polymerization of vinyl chloride at 50° C. The data further shows that the peroxide is exhausted early in the polymerization. The data of Example IV shows that the combined use of diethyl pyrocarbonate and hydrogen peroxide in amounts sufficient to produce theoretically 3.35 × 10-4 moles of diethyl peroxydicarbonate can initiate the polymerization of vinyl chloride at 50° C. and provide high conversions. Thus, by combining the initiation systems of Examples III and IV as, for example, in Example I (4.5 × 10-4 total moles of theoretical initiator), a smooth and continuous polymerization to high conversions is obtained.
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Synthesis routes and methods III

Procedure details

Into a 1000-1 stirred reactor cooled below 10° C. are introduced 622 kg of an aqueous solution of sodium chloride containing 180 g/kg (that is 510 kg of demineralized water and 112 kg of NaCl), precooled to 5° C. 20.4 kg of ethyl chloroformate and 8.5 kg of aqueous solution of hydrogen peroxide containing 350 g/kg are then introduced successively into the stirred aqueous solution, and finally, very slowly, 36.1 1 of aqueous solution of sodium hydroxide containing 200 g/kg, so as to maintain the temperature below 10° C. The density of the aqueous reaction mixture rises to 1.11. 10 minutes after the end of the introduction of the NaOH solution 34.5 kg of diethylhexyl adipate are introduced, precooled to 5° C. After the reaction mixture has been kept stirred for 15 minutes while being cooled to 5° C., the stirring is stopped. The aqueous phase (dense phase) is then separated off after settling out and the organic phase is recovered. The solution of diethyl peroxydicarbonate in diethylhexyl adipate which is thus produced is stored at 5° C. with a view to its subsequent use. Its diethyl peroxydicarbonate content (determined by analysis) is 287 g/kg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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